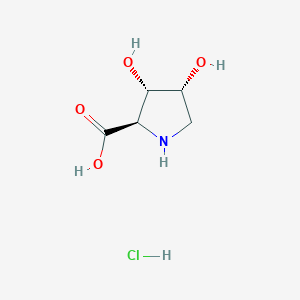![molecular formula C9H6ClF3N2O3 B2437408 2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide CAS No. 40992-94-7](/img/structure/B2437408.png)
2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the linear formula C9H7ClF3NO . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including “2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide”, is a topic of significant interest in the agrochemical and pharmaceutical industries . The synthesis generally involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of “2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide” is characterized by the presence of a fluorine atom and a pyridine in its structure . The molecular weight of this compound is 237.61 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide” include a melting point of 164.07° C and a boiling point of 403.0° C at 760 mmHg . The compound has a density of 1.6 g/cm3 .Aplicaciones Científicas De Investigación
Conformational Analysis
- A study on the conformation of similar compounds, like 2-Chloro-N-(3-methylphenyl)acetamide, reveals insights into the structure and molecular interactions. This research indicates that the N—H bond in these compounds is syn to the meta-methyl group, which contrasts with the anti conformation observed with respect to the meta-nitro group in similar acetamides. These findings contribute to understanding the geometric parameters and molecular interactions in related compounds (B. Gowda et al., 2007).
Synthesis and Applications in Antimalarial Activity
- In the context of antimalarial research, a study involving the synthesis of derivatives from related compounds like 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their N omega-oxides, which are structurally related to 2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide, demonstrated significant antimalarial potency. This research provides insights into the potential of structurally related compounds in antimalarial applications (L. M. Werbel et al., 1986).
Study of Related Acetamides
- Research on 2,2-Dichloro-N-(3-nitrophenyl)acetamide, a compound structurally similar to 2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide, offers insights into the geometric parameters and intermolecular hydrogen bonding in these compounds. This study contributes to a deeper understanding of the physical and chemical properties of related acetanilides (B. Gowda et al., 2008).
Density Functional Theory Investigations
- A study involving the synthesis and characterization of different N,N-diacylaniline derivatives, including those similar to 2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide, used density functional theory (DFT) to explore the ground state geometries of these compounds. Such studies are crucial for understanding the electronic properties and potential applications of these molecules (A. Al‐Sehemi et al., 2017).
Photoreactions in Cancer Drug Research
- In cancer drug research, studies on flutamide (2-methyl- N -[4-nitro-3-(trifluoromethylphenyl)]propanamide), which shares a similar structure with 2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide, investigated the photoreactions of the drug in different solvents. This research provides valuable information on the stability and behavior of similar compounds under various conditions, which is essential in the development of pharmaceuticals (Y. Watanabe et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c10-4-8(16)14-5-1-2-7(15(17)18)6(3-5)9(11,12)13/h1-3H,4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAJQPNTCDRWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2437328.png)
![6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2437330.png)

![2-Ethyl-5-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437333.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2437336.png)
![2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2437337.png)


![N-(2,4-difluorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2437341.png)
![Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2437342.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2437343.png)


![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)